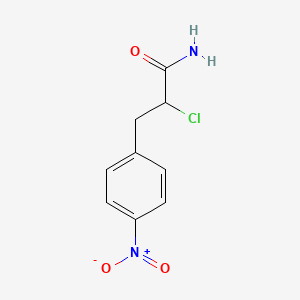

2-Chloro-3-(4-nitro-phenyl)-propionamide

Description

2-Chloro-3-(4-nitro-phenyl)-propionamide is a chloro- and nitro-substituted propionamide derivative. Its structure features a propionamide backbone with a chlorine atom at the second carbon and a 4-nitrophenyl group at the third carbon. The nitro group at the para position confers strong electron-withdrawing properties, influencing its chemical reactivity and physical characteristics.

Properties

CAS No. |

18166-61-5 |

|---|---|

Molecular Formula |

C9H9ClN2O3 |

Molecular Weight |

228.63 g/mol |

IUPAC Name |

2-chloro-3-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C9H9ClN2O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5H2,(H2,11,13) |

InChI Key |

LISKVOKVUFFOOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide typically involves the reaction of 4-nitrobenzyl chloride with acrylonitrile, followed by hydrolysis and subsequent amide formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate nitrile compound is then hydrolyzed under acidic or basic conditions to yield the corresponding amide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-nitro-phenyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The amide group can participate in acylation reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or potassium carbonate as bases.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted amides or esters: Formed through nucleophilic substitution or acylation reactions.

Scientific Research Applications

Therapeutic Applications

Cardiovascular Disease Treatment

One significant application of 2-Chloro-3-(4-nitro-phenyl)-propionamide derivatives is in the treatment of cardiovascular diseases. Research indicates that these compounds may function as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are crucial in managing dyslipidemia—a condition characterized by abnormal lipid levels that can lead to atherosclerosis and coronary heart disease. The inhibition of CETP can significantly lower low-density lipoprotein cholesterol (LDL-C) levels, thereby reducing cardiovascular risk .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, certain substituted propionamides have shown promising activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or interference with essential biochemical pathways.

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on HIV-1 reverse transcriptase (RT), showcasing its potential as an antiviral agent. Molecular docking studies suggest strong interactions between the compound and the target enzyme, which is essential for HIV replication .

Cancer Research

Research involving this compound derivatives has also focused on their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of apoptotic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-nitro-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 2-Chloro-3-(4-nitro-phenyl)-propionamide:

Functional Group Impact

- Nitro Group (4-Nitrophenyl) : Enhances electron-withdrawing effects, increasing acidity of the amide N–H bond compared to chloro- or methyl-substituted analogs. This may influence hydrogen bonding and solubility .

- Chlorine at C2 : Similar to and , this substituent may sterically hinder reactions at the adjacent carbonyl group.

- Amide Backbone : Unlike ester derivatives (e.g., ), the amide group enables hydrogen bonding, affecting melting points and solubility .

Physical and Chemical Property Comparisons

Melting Points and Solubility

Key Observations :

Reactivity and Stability

- Nucleophilic Substitution : The chlorine at C2 may undergo substitution reactions, similar to and . The nitro group’s electron-withdrawing effect could accelerate such reactions .

- Reduction Potential: The nitro group could be reduced to an amine, a pathway observed in nitroaromatic compounds (e.g., ’s azo-nitro derivative) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(4-nitro-phenyl)-propionamide, considering functional group compatibility and yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of chloro precursors with nitro-phenyl derivatives. Key steps include:

- Chlorination : Reacting propionamide precursors with chlorinating agents (e.g., SOCl₂) under anhydrous conditions.

- Nitro-group introduction : Electrophilic aromatic substitution using HNO₃/H₂SO₄ or palladium-catalyzed coupling for regioselectivity.

- Amide formation : Hydrolysis of intermediates followed by coupling with nitro-phenyl groups via EDC/HOBt activation.

Optimize yields by screening solvents (DMF, THF), temperatures (60–80°C), and catalysts (e.g., K₂CO₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Identify chloro (δ ~3.5–4.0 ppm) and nitro (meta/para aromatic splitting) groups.

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂).

- X-ray Crystallography : Resolve stereoelectronic effects and intermolecular interactions in solid state .

Advanced Research Questions

Q. How should researchers address contradictory data between computational predictions and experimental results in the compound’s reactivity?

- Methodological Answer : Discrepancies may arise from unmodeled solvent effects or transition-state barriers.

- Validate computational models : Use density functional theory (DFT) with implicit solvation (e.g., SMD model) and compare with kinetic studies (Eyring plots).

- Experimental probes : Isotopic labeling (e.g., ¹⁸O in nitro groups) or Hammett analysis to assess electronic effects.

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies are recommended for analyzing the compound’s binding affinity to biological targets when encountering inconsistent bioassay results?

- Methodological Answer :

- Orthogonal assays : Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzymatic activity assays to cross-validate affinity.

- Control variables : Adjust buffer pH (6.5–7.5), ionic strength (50–150 mM NaCl), and DMSO concentration (<1%).

- Statistical rigor : Use ANOVA to identify outliers; apply Bland-Altman plots for method comparison.

- Structural insights : Co-crystallize with target proteins or use mutagenesis to probe binding pockets .

Q. How can researchers resolve conflicting crystallographic data regarding the compound’s conformation in solid-state versus solution-phase studies?

- Methodological Answer :

- Variable-temperature XRD : Assess thermal motion and conformational flexibility.

- Solution-phase NMR : NOESY/ROESY to detect through-space correlations in dynamic environments.

- Molecular dynamics (MD) : Simulate solvated conformers over 100+ ns trajectories.

- Polymorph screening : Explore co-crystallization with host molecules (e.g., cyclodextrins) to stabilize rare conformers .

Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric/intestinal fluids (pH 1.2–6.8).

- Analytical endpoints : HPLC-UV for degradation products; LC-MS for hydrolyzed fragments (e.g., nitro-phenylpropionic acid).

- Kinetic modeling : Fit data to zero/first-order decay models; calculate t₁/₂ and Eₐ via Arrhenius plots .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies between theoretical and experimental pKa values for the nitro and amide groups?

- Methodological Answer :

- Theoretical refinement : Use COSMO-RS or QM/MM simulations with explicit solvent molecules.

- Experimental validation : Potentiometric titration in non-aqueous solvents (e.g., DMSO-water mixtures) to isolate ionizable groups.

- Probe substituent effects : Synthesize analogs (e.g., 4-cyano-phenyl) to decouple electronic contributions .

Q. What approaches mitigate batch-to-batch variability in biological activity assays for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.